molecular formula C25H23N3O3S B2756856 N-(2,4-DIMETHOXYPHENYL)-2-{[4-(4-METHYLPHENYL)QUINAZOLIN-2-YL]SULFANYL}ACETAMIDE CAS No. 923677-73-0

N-(2,4-DIMETHOXYPHENYL)-2-{[4-(4-METHYLPHENYL)QUINAZOLIN-2-YL]SULFANYL}ACETAMIDE

Cat. No.: B2756856
CAS No.: 923677-73-0
M. Wt: 445.54
InChI Key: ROWUVTUVNFDMJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-DIMETHOXYPHENYL)-2-{[4-(4-METHYLPHENYL)QUINAZOLIN-2-YL]SULFANYL}ACETAMIDE: is a complex organic compound that has garnered interest in various fields of scientific research This compound features a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHOXYPHENYL)-2-{[4-(4-METHYLPHENYL)QUINAZOLIN-2-YL]SULFANYL}ACETAMIDE typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the 4-(4-Methylphenyl) Group: This step involves the substitution reaction where the quinazoline core is reacted with 4-methylphenyl derivatives under specific conditions.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, often using thiols or disulfides.

    Formation of the Acetamide Linkage: The final step involves the acylation reaction where the intermediate product is reacted with acetic anhydride or acetyl chloride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the quinazoline core, potentially converting it to dihydroquinazoline derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

N-(2,4-DIMETHOXYPHENYL)-2-{[4-(4-METHYLPHENYL)QUINAZOLIN-2-YL]SULFANYL}ACETAMIDE: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHOXYPHENYL)-2-{[4-(4-METHYLPHENYL)QUINAZOLIN-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The methoxy and sulfanyl groups may enhance its binding affinity and specificity, leading to more effective inhibition of target pathways.

Comparison with Similar Compounds

Similar Compounds

  • Cetylpyridinium Chloride
  • Domiphen Bromide

Uniqueness

N-(2,4-DIMETHOXYPHENYL)-2-{[4-(4-METHYLPHENYL)QUINAZOLIN-2-YL]SULFANYL}ACETAMIDE: stands out due to its unique combination of functional groups and structural features.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[4-(4-methylphenyl)quinazolin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S/c1-16-8-10-17(11-9-16)24-19-6-4-5-7-20(19)27-25(28-24)32-15-23(29)26-21-13-12-18(30-2)14-22(21)31-3/h4-14H,15H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROWUVTUVNFDMJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)SCC(=O)NC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.